3-Ethyl-2,4,5-trifluorobenzoic acid
Description
3-Ethyl-2,4,5-trifluorobenzoic acid is a fluorinated benzoic acid derivative with a trifluorinated aromatic ring and an ethyl substituent at the 3-position. These analogs are critical intermediates in pharmaceuticals, agrochemicals, and materials science due to their electronic and steric effects imparted by fluorine and substituents .
Properties
CAS No. |
181942-29-0 |
|---|---|
Molecular Formula |
C9H7F3O2 |
Molecular Weight |
204.15 g/mol |
IUPAC Name |
3-ethyl-2,4,5-trifluorobenzoic acid |
InChI |
InChI=1S/C9H7F3O2/c1-2-4-7(11)5(9(13)14)3-6(10)8(4)12/h3H,2H2,1H3,(H,13,14) |
InChI Key |
YNGXHRRTAUOVKC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1F)F)C(=O)O)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Molecular Characteristics
The table below summarizes key structural and molecular features of 3-substituted-2,4,5-trifluorobenzoic acid derivatives:
Key Observations :
- Electron-Withdrawing Effects: Fluorine and substituents like -Cl or -OCH₃ enhance acidity by withdrawing electron density, making these compounds stronger acids than non-fluorinated analogs .
- Steric Effects : Bulkier substituents (e.g., -OCH₂CH₃) may reduce solubility in polar solvents compared to smaller groups like -OCH₃ or -OH .
3-Methoxy-2,4,5-trifluorobenzoic Acid (MFBA)
- Process : Synthesized from tetrafluorophthalimide via hydrolysis, methylation (using dimethyl sulfate), and decarboxylation under acidic conditions (40–60% H₂SO₄, 125–150°C) .
- Yield Optimization : Higher yields (92%) achieved at 150°C with 40% H₂SO₃ .
3-Chloro-2,4,5-trifluorobenzoic Acid
- Process: Diazotization of 3-amino-2,4,5-trifluorobenzoic acid followed by chlorination with CuCl₂/HCl .
3-Hydroxy-2,4,5-trifluorobenzoic Acid
- Process : Hydrolysis of methoxy or ethoxy precursors (e.g., via acid treatment of 3-methoxy derivatives) .
3-Ethoxy-2,4,5-trifluorobenzoic Acid
- Inferred Process : Likely involves ethylation of 3-hydroxy-2,4,5-trifluorobenzoic acid using ethylating agents (e.g., diethyl sulfate), analogous to MFBA synthesis .
Physicochemical Properties
Spectroscopic Properties
- MFBA : DFT-B3LYP calculations and FTIR/FT-Raman spectra reveal strong O–H⋯O hydrogen bonding and vibrational modes at 1695 cm⁻¹ (C=O stretch) .
- 3-Chloro Variant : Crystal structure shows a dihedral angle of 6.8° between the carboxyl group and benzene ring, with intermolecular hydrogen bonding forming dimeric structures .
Thermal Stability
- Decarboxylation occurs at elevated temperatures (e.g., MFBA decarboxylates at 150°C in H₂SO₄) .
Q & A
Q. What are the common synthetic routes for 3-Ethyl-2,4,5-trifluorobenzoic acid, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves fluorination and alkylation steps. For fluorinated benzoic acids, nucleophilic aromatic substitution (NAS) using amines or thiols with bases like NaH or K₂CO₃ is common . Ethylation may proceed via Friedel-Crafts alkylation or coupling reactions. Key factors include:
- Temperature control : Excessive heat may deactivate intermediates or induce side reactions (e.g., decarboxylation).
- Solvent choice : Polar aprotic solvents (e.g., THF) enhance NAS efficiency, while anhydrous conditions prevent hydrolysis of sensitive intermediates .
- Catalysts : Lewis acids (e.g., AlCl₃) may improve alkylation regioselectivity.
Reported yields vary; for example, trifluorobenzoic acid derivatives synthesized via NAS often achieve 60–80% yields under optimized conditions .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Use a combination of analytical techniques:
- NMR spectroscopy : ¹⁹F NMR distinguishes fluorine environments, while ¹H NMR identifies ethyl group integration .
- Mass spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., 3-ethyl derivatives show characteristic fragmentation patterns) .
- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity. Retention times can be cross-referenced with standards .
Discrepancies in melting points (e.g., 142–145°C for 2,4,6-trifluorobenzoic acid ) highlight the need for standardized recrystallization protocols.
Advanced Research Questions
Q. How can conflicting data on fluorinated benzoic acid reactivity be resolved during synthetic optimization?
Methodological Answer: Contradictions often arise from substituent electronic effects and steric hindrance. For example:
- Fluorine position : 2,4,5-Trifluoro derivatives exhibit higher NAS reactivity than 3,4,5-isomers due to electron-withdrawing effects .
- Ethyl group impact : The ethyl substituent may sterically hinder NAS at adjacent positions, requiring longer reaction times or elevated temperatures.
Strategies : - Computational modeling (DFT) predicts reactive sites and transition states .
- Controlled experiments with isotopically labeled reagents (e.g., ¹⁸O) track reaction pathways .
Q. What strategies are effective for minimizing by-products in the synthesis of this compound derivatives?
Methodological Answer: By-products (e.g., decarboxylated or over-alkylated species) can be mitigated via:
- Protecting groups : Temporarily block the carboxylic acid during alkylation (e.g., methyl esters hydrolyzed post-reaction) .
- Stepwise synthesis : Separate fluorination and ethylation steps to reduce competing reactions.
- Purification : Column chromatography (silica gel, eluent: hexane/EtOAc) or recrystallization (solvent: ethanol/water) improves final purity .
Q. How can computational methods guide the design of this compound-based bioactive molecules?
Methodological Answer:
- Molecular docking : Screen derivatives against target proteins (e.g., IL-23 ). Fluorine and ethyl groups enhance binding via hydrophobic interactions.
- QSAR modeling : Correlate substituent electronic parameters (σ, π) with bioactivity. For example, trifluoromethyl groups in quinolones improve antibacterial potency .
- MD simulations : Assess stability of drug-receptor complexes under physiological conditions .
Q. What are the challenges in scaling up laboratory-scale synthesis of this compound?
Methodological Answer: Scale-up issues include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
